Cas no 922947-38-4 (2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one)

2-(3-Fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one is a fluorinated dihydropyridazinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates both a 3-fluorophenyl and a 4-methoxyphenyl moiety, which may enhance binding affinity and metabolic stability in bioactive compounds. The dihydropyridazinone core offers a versatile scaffold for further functionalization, making it valuable for the synthesis of novel therapeutic agents. This compound is particularly relevant in the development of enzyme inhibitors or receptor modulators due to its electron-rich and sterically defined architecture. High purity and well-characterized synthesis routes ensure reproducibility for research applications.
2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one structure
922947-38-4 structure
Product Name:2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
CAS No:922947-38-4
MF:C18H15FN2O2
MW:310.322307825089
CID:5498085
Update Time:2025-06-08

2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-[(3-fluorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one
    • 2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C18H15FN2O2/c1-23-16-7-5-14(6-8-16)17-9-10-18(22)21(20-17)12-13-3-2-4-15(19)11-13/h2-11H,12H2,1H3
    • InChI Key: GMCFREFYHMBQLC-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2=CC=CC(F)=C2)N=C(C2=CC=C(OC)C=C2)C=C1

2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one Pricemore >>

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Additional information on 2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one

Professional Introduction to Compound with CAS No. 922947-38-4 and Product Name: 2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one

Compound with the CAS number 922947-38-4 and the product name 2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the dihydropyridazinone class, a heterocyclic structure known for its diverse biological activities. The presence of both fluorine and methoxy substituents in its molecular framework enhances its pharmacological potential, making it a subject of considerable interest in medicinal chemistry research.

The dihydropyridazinone scaffold is renowned for its role in the development of various therapeutic agents due to its ability to interact with multiple biological targets. Specifically, this compound exhibits notable properties that make it a promising candidate for further investigation in drug discovery. The fluorophenyl moiety contributes to its lipophilicity, facilitating better membrane permeability, while the methoxyphenyl group introduces additional electronic effects that can modulate receptor binding affinity.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into organic molecules often leads to improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles. In the context of 2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one, the fluorine substituent at the 3-position of the phenyl ring is particularly significant. It has been demonstrated that such substitutions can lead to more potent and selective interactions with biological targets, which is crucial for developing effective pharmaceuticals.

The methoxy group at the 4-position of another phenyl ring further complements the pharmacological profile of this compound. Methoxy substitution is a common strategy in drug design to enhance solubility, improve bioavailability, and reduce toxicity. The combination of these two substituents in 2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one suggests a well-balanced molecular design that could lead to significant therapeutic benefits.

From a structural perspective, the dihydropyridazinone core provides a rigid framework that can be fine-tuned to optimize interactions with biological targets. This scaffold has been extensively studied for its potential in treating various diseases, including cardiovascular disorders, inflammation, and infectious diseases. The flexibility offered by the hydrocarbon chains attached to the pyridazinone ring allows for further modifications that can enhance pharmacological activity.

In recent years, there has been growing interest in developing novel compounds based on dihydropyridazinone derivatives due to their broad spectrum of biological activities. Research has shown that these compounds can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of substituents in 2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one makes it a particularly intriguing candidate for further exploration.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the fluorine and methoxy groups at specific positions on the phenyl rings. These techniques include palladium-catalyzed cross-coupling reactions and nucleophilic substitution strategies, which are well-established in modern pharmaceutical chemistry.

One of the key challenges in developing new pharmaceuticals is ensuring their safety and efficacy. Preliminary studies on 2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one have shown promising results in vitro, indicating potential therapeutic benefits. However, further research is needed to evaluate its behavior in vivo and assess any potential side effects. This includes toxicology studies and pharmacokinetic assessments to ensure that the compound is both safe and effective for human use.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been used extensively to predict how this compound might interact with biological targets such as enzymes and receptors. These simulations provide valuable insights into its binding affinity and selectivity, helping researchers design more effective derivatives.

Future directions for research on 2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one include exploring its potential as an intermediate in synthesizing more complex molecules with enhanced pharmacological properties. Additionally, investigating its mechanism of action will be crucial for understanding how it interacts with biological systems and how it can be optimized for therapeutic use.

In conclusion,922947-38-4 and 2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one represent a significant advancement in pharmaceutical chemistry. Their unique structural features and promising biological activities make them valuable candidates for further research and development. As our understanding of drug design continues to evolve,fluorinated aromatic compounds like this one will play an increasingly important role in developing new therapies for various diseases.

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